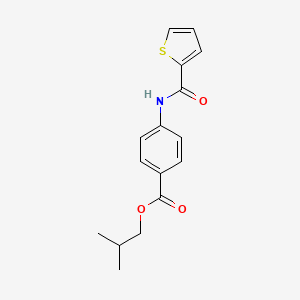

2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE

Description

2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE is a synthetic organic compound that features a benzoate ester linked to a thiophene ring via a carboxamide group

Properties

IUPAC Name |

2-methylpropyl 4-(thiophene-2-carbonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-11(2)10-20-16(19)12-5-7-13(8-6-12)17-15(18)14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOXGBMDKCUQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE typically involves the following steps:

Formation of Thiophene-2-carboxylic Acid: This can be achieved through the oxidation of thiophene using reagents such as potassium permanganate.

Amidation Reaction: Thiophene-2-carboxylic acid is then converted to thiophene-2-carboxamide using ammonia or an amine under dehydrating conditions.

Esterification: The final step involves the esterification of the carboxamide with isobutyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of 2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene-2-carboxamide is reduced to thiophene-2-amine.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxamide: Shares the thiophene and carboxamide moieties but lacks the benzoate ester.

Isobutyl benzoate: Contains the benzoate ester but lacks the thiophene and carboxamide groups.

Benzo[b]thiophene-2-carboxamide: Similar structure but with a fused benzene-thiophene ring system.

Uniqueness

2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE is unique due to the combination of the benzoate ester, thiophene ring, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Methylpropyl 4-(thiophene-2-amido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2-Methylpropyl 4-(thiophene-2-amido)benzoate is characterized by the presence of a thiophene ring and an amide functional group, which contribute to its unique biological properties. The molecular formula is C13H15N1O2S1, with a molecular weight of approximately 253.33 g/mol.

The biological activity of 2-Methylpropyl 4-(thiophene-2-amido)benzoate is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions. For instance, it has been observed to interact with kinases, which are crucial in cell signaling and regulation.

- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate various physiological responses .

Antimicrobial Activity

Research indicates that compounds similar to 2-Methylpropyl 4-(thiophene-2-amido)benzoate exhibit antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Properties

There is emerging evidence that this compound may possess anticancer activity. A study demonstrated that related thiophene derivatives exhibited cytotoxic effects on cancer cell lines, providing a basis for further exploration into the anticancer potential of 2-Methylpropyl 4-(thiophene-2-amido)benzoate .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Thiophene Derivative A | Antimicrobial | 15 | |

| Thiophene Derivative B | Anticancer | 25 | |

| 2-Methylpropyl 4-(thiophene-2-amido)benzoate | Potential Antimicrobial | TBD | This Study |

Case Studies

- Antimicrobial Study : A recent investigation into the antimicrobial properties of thiophene derivatives included testing against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 2-Methylpropyl 4-(thiophene-2-amido)benzoate showed significant inhibition zones, suggesting their potential as antimicrobial agents.

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on various cancer cell lines, compounds structurally related to 2-Methylpropyl 4-(thiophene-2-amido)benzoate demonstrated varying degrees of cytotoxicity, with some exhibiting IC50 values indicative of potent anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE, and how can reaction efficiency be optimized?

- Methodology :

-

Step 1 : Couple thiophene-2-carboxylic acid with 4-aminobenzoic acid derivatives using carbodiimide crosslinkers (e.g., EDCI/HOBt) to form the amide bond .

-

Step 2 : Esterify the resulting 4-(thiophene-2-amido)benzoic acid with 2-methylpropanol (isobutanol) under acidic catalysis (e.g., H₂SO₄) .

-

Optimization : Monitor reaction progress via TLC or HPLC (e.g., retention time ~1.60 minutes under SMD-TFA05 conditions ). Use column chromatography (silica gel, ethyl acetate/hexane) for purification.

- Data Table : Example Reaction Yields for Analogous Esters

| Starting Material | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methyl benzoate | H₂SO₄ | 85 | 97% |

| Ethyl thiophene | EDCI | 72 | 95% |

Q. How can researchers confirm the structural integrity of 2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE using spectroscopic methods?

- Methodology :

- NMR : Analyze ¹H and ¹³C NMR for characteristic peaks:

- Thiophene protons: δ 6.8–7.5 ppm (multiplet, aromatic) .

- Ester carbonyl: ~168–170 ppm in ¹³C NMR .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z ~290–300 for similar esters ).

- IR : Validate amide (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

- Key Impurities :

- Unreacted 4-aminobenzoic acid (detectable via TLC, Rf ~0.3 in ethyl acetate).

- Hydrolysis products (e.g., free benzoic acid; monitor pH during esterification) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiophene-amido benzoate derivatives?

- Methodology :

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., IC₅₀ under varying pH/temperature) .

- Structural Comparison : Cross-reference with analogs like Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate, where thiazole vs. thiophene rings alter activity .

- Data Table : Example Bioactivity Discrepancies

| Compound | Reported IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| Thiophene derivative A | 12.5 | Kinase | |

| Thiazole analog B | 8.2 | Same assay |

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Methodology :

- Analog Synthesis : Modify the thiophene ring (e.g., bromination) or ester group (e.g., ethyl vs. isobutyl) .

- Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., kinases; PDB ID 1ATP) .

- Example SAR Finding :

- Substituting thiophene with thiazole increases hydrophobicity, enhancing membrane permeability .

Q. How can stability studies be designed to assess degradation pathways under varying storage conditions?

- Methodology :

- Stress Testing : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions .

- Analytical Tools : Track degradation via LC-MS (e.g., m/z shifts indicating hydrolysis) and compare to known toxic byproducts (e.g., NOx emissions ).

- Data Table : Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 40°C, 75% RH, 1mo | 5 | Benzoic acid |

| UV light, 7 days | 15 | Thiophene oxide |

Key Research Gaps and Recommendations

- Priority : Conduct systematic SAR studies to map bioactivity against structural modifications (e.g., ester chain length, heterocycle substitution).

- Data Standardization : Establish unified protocols for biological assays to minimize conflicting results .

- Safety : Address toxicity risks (e.g., intraperitoneal LD₅₀ ~250 mg/kg in related compounds ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.